Rocaglamide AL
Overview
Description
Rocaglamide AL is a natural compound belonging to the class of flavaglines, which are highly bioactive flavolignans derived from the genus Aglaia of the family Meliaceae . Rocaglamides have garnered significant attention due to their potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The total synthesis of Rocaglamide involves complex organic reactions, including cycloaddition of a flavonoid nucleus with a cinnamic acid moiety. Various synthetic routes have been developed, often involving multiple steps to construct the core cyclopenta[b]benzofuran structure.
Industrial Production Methods: : Industrial production of Rocaglamide typically involves optimizing these synthetic routes for scalability and efficiency. This includes the use of advanced chemical techniques and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : Rocaglamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired modification.
Major Products Formed:
Scientific Research Applications
Rocaglamide AL has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: : Rocaglamide is used as a starting material for the synthesis of other bioactive compounds.
Biology: : It has been shown to inhibit the translation initiation factor eIF4A, making it a valuable tool in studying protein synthesis.
Medicine: : Rocaglamide exhibits anticancer properties by promoting the infiltration and differentiation of T cells and coordinating with PD-1 inhibitors to overcome checkpoint resistance in multiple tumor models.
Industry: : Its insecticidal properties make it useful in developing natural insect repellents and pesticides.
Mechanism of Action
Rocaglamide AL exerts its effects through several molecular targets and pathways. It binds to the translation initiation factor eIF4A, converting it into a translational repressor. Additionally, it modulates the JNK/AP-1 signaling cascade and ROS production in hepatocytes, mitigating inflammation. Rocaglamide also triggers the cGAS-STING signaling pathway and targets autophagy-related genes to enhance NK cell-mediated killing of cancer cells.
Comparison with Similar Compounds
Rocaglamide AL is compared with other similar compounds, such as Silvestrol , Flavaglines , and Cyclopenta[b]benzofurans . While these compounds share structural similarities, this compound is unique in its potent biological activities and specific molecular targets.
Similar Compounds
Silvestrol
Other flavaglines
Cyclopenta[b]benzofurans
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1R,3S,3aS,8bR)-3a-(1,3-benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-29-17-11-21(30-2)24-22(12-17)33-26(16-8-9-19-20(10-16)32-14-31-19)18(13-23(27)25(24,26)28)15-6-4-3-5-7-15/h3-12,18,23,27-28H,13-14H2,1-2H3/t18-,23+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNJERYFDKEMS-PWBQRVIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@]3([C@@H](C[C@H]([C@]3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849554 | |
Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201212-33-1 | |
Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.